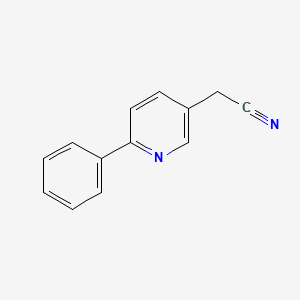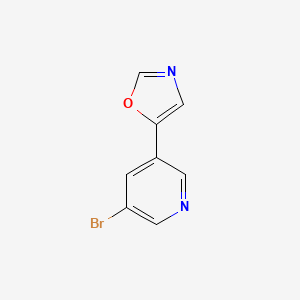
5-(5-溴吡啶-3-基)恶唑
描述
5-(5-Bromopyridin-3-YL)oxazole is a heterocyclic organic compound composed of two fused rings, a pyridine ring, and an oxazole ring. It is used for research and development purposes .
Synthesis Analysis
The synthesis of 5-(5-Bromopyridin-3-YL)oxazole involves the reaction of 5-Bromopicolinaldehyde with TosMIC and K2CO3 . This reaction provides 5-(5-bromopyridin-2-yl)oxazole as a pale yellow solid . The Van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
Molecular Structure Analysis
The molecular formula of 5-(5-Bromopyridin-3-YL)oxazole is C8H5BrN2O. It has a molecular weight of 225.04 g/mol.
Chemical Reactions Analysis
Oxazoles, including 5-(5-Bromopyridin-3-YL)oxazole, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .
Physical And Chemical Properties Analysis
5-(5-Bromopyridin-3-YL)oxazole is a solid . Its molecular weight is 225.04 g/mol.
科学研究应用
抗菌应用
5-(5-溴吡啶-3-基)恶唑: 已被研究用于其作为抗菌剂的潜力。 恶唑环是该化合物中的核心结构,已知它与各种生物系统相互作用,这可以利用来靶向和抑制细菌和真菌的生长 。 研究人员合成了恶唑衍生物,并对它们进行了测试,以对抗常见的病原体,如金黄色葡萄球菌、大肠杆菌和白色念珠菌,发现有希望的抗菌和抗真菌活性 .
抗癌研究
该化合物的用途延伸到抗癌研究,其中它的衍生物因其抑制癌细胞生长的能力而被探索。 恶唑环的存在可以促进对癌细胞的细胞毒性,使其成为开发新的抗癌剂的宝贵支架 .
抗炎特性
炎症是许多疾病的根本原因,5-(5-溴吡啶-3-基)恶唑衍生物因其抗炎特性而被研究。 这些化合物可能抑制参与炎症过程的酶和途径,为新的抗炎药物提供途径 .
抗糖尿病潜力
恶唑核是某些抗糖尿病药物的关键特征。 5-(5-溴吡啶-3-基)恶唑的衍生物可能会与在葡萄糖代谢中起作用的生物靶标相互作用,这可能导致新型抗糖尿病疗法的开发 .
抗肥胖作用
对包括5-(5-溴吡啶-3-基)恶唑在内的恶唑衍生物的抗肥胖作用的研究是一个新兴领域。 这些化合物可能会影响脂质代谢或与调节食欲和能量消耗的受体相互作用 .
抗氧化活性
恶唑衍生物也因其抗氧化特性而被探索。 通过清除自由基或上调机体自身的抗氧化防御机制,这些化合物可以帮助预防氧化应激相关疾病 .
药物发现与合成
5-(5-溴吡啶-3-基)恶唑: 作为合成各种药物化合物的中间体。 它的结构允许进行广泛的化学修饰,使其成为药物发现和合成中的多功能构建块 .
先进材料研究
除了生物医学应用之外,5-(5-溴吡啶-3-基)恶唑可用于开发先进材料。 它的杂环结构可能会赋予独特的电子或光物理特性,在创建用于电子或光子学的新型材料中很有用 .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
5-(5-bromopyridin-3-yl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-1-6(2-10-3-7)8-4-11-5-12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGMFLJMMTYKKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201306489 | |
| Record name | 3-Bromo-5-(5-oxazolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256819-32-5 | |
| Record name | 3-Bromo-5-(5-oxazolyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256819-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-(5-oxazolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-Bromophenyl)oxazolo[4,5-C]pyridine](/img/structure/B1376255.png)
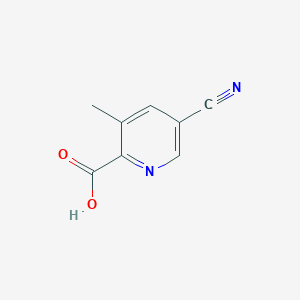
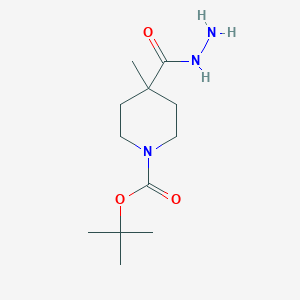

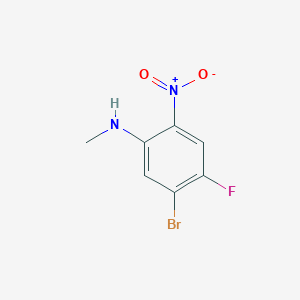
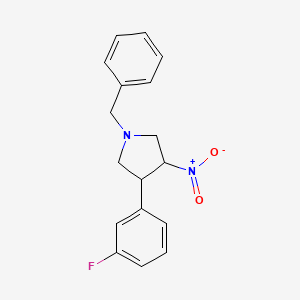
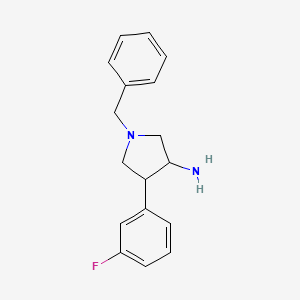
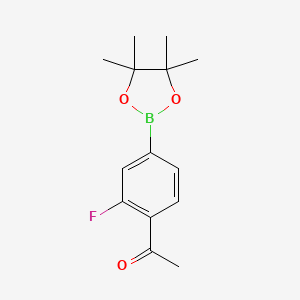

![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1376266.png)

